molecular formula C18H28FN5O B2427957 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide CAS No. 692738-28-6

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No. B2427957
M. Wt: 349.454
InChI Key: HVOAMGPPLKLNJV-UHFFFAOYSA-N
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Description

“N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide” is a compound with a molecular weight of 487.54 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32) .


Chemical Reactions Analysis

4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Alternative Synthesis Methods

  • A study by Chu et al. (1992) discusses an alternative synthesis method for a related compound, demonstrating innovative approaches in chemical synthesis (Chu et al., 1992).

Biological Activity Evaluation

  • Nayak et al. (2014) investigated a similar compound for its antioxidant, analgesic, and anti-inflammatory activities, showcasing the compound's potential in therapeutic applications (Nayak et al., 2014).
  • Yurttaş et al. (2015) synthesized derivatives of a related compound and evaluated their antimicrobial and anticholinesterase activities, indicating its broad spectrum of biological activities (Yurttaş et al., 2015).

Anti-Inflammatory Activity

  • Research by Sunder et al. (2013) on derivatives of a similar compound revealed significant anti-inflammatory activities, contributing to the understanding of its pharmacological properties (Sunder et al., 2013).

Synthesis and Characterization

  • Jing (2010) focused on designing and synthesizing derivatives of related compounds, emphasizing the chemical synthesis and structural characterization aspects (Jing, 2010).
  • Kuş et al. (2001) synthesized benzimidazole carboxamide and acetamide derivatives, including those with the 4-methylpiperazin-1-yl group, highlighting the compound's versatility in chemical synthesis (Kuş et al., 2001).

Novel Compound Synthesis

  • Chu and Claiborne (1987) described a novel approach to synthesize compounds similar to the one , underscoring the creativity in the field of synthetic chemistry (Chu & Claiborne, 1987).

Potential Pesticides

  • Olszewska et al. (2011) characterized N-derivatives of related compounds, suggesting their potential use as pesticides (Olszewska et al., 2011).

Stable Isotope-Labeled Compounds

  • Lin and Weaner (2012) conducted the synthesis of stable isotope-labeled antibacterial agents closely related to the compound , contributing to the field of drug development and labeling (Lin & Weaner, 2012).

Herbicidal Activity

  • Wu et al. (2011) designed and synthesized derivatives that showed herbicidal activities against certain weeds, demonstrating the compound's utility in agriculture (Wu et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN5O/c1-21-5-9-23(10-6-21)14-18(25)20-15-3-4-17(16(19)13-15)24-11-7-22(2)8-12-24/h3-4,13H,5-12,14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOAMGPPLKLNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

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